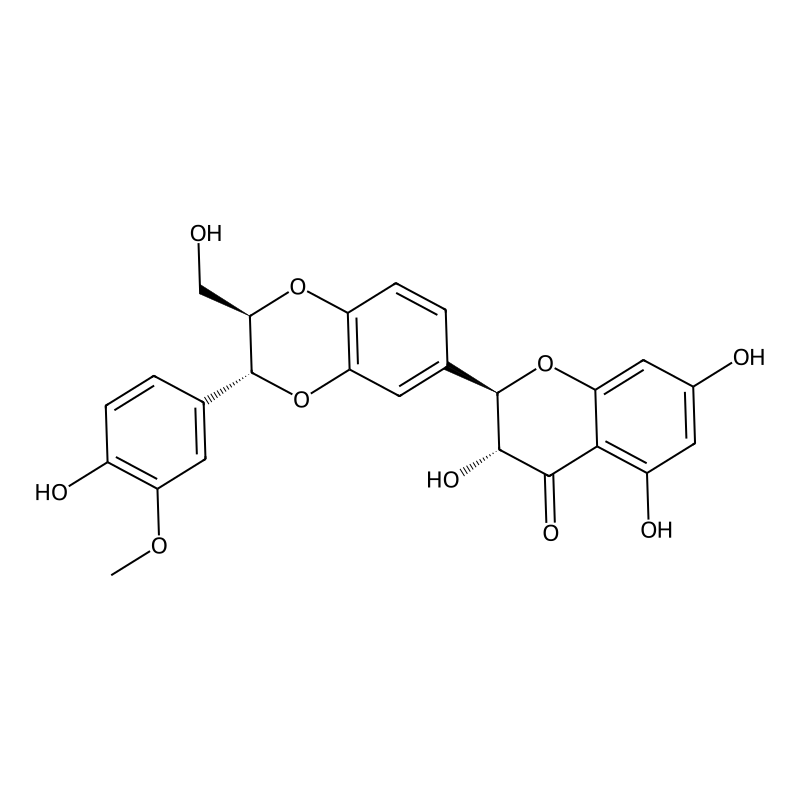

Silybin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Silibinin is the major active constituent of silymarin, a standardized extract of the milk thistle seeds, containing a mixture of flavonolignans consisting of silibinin, isosilibinin, silicristin, silidianin and others. Silibinin is presented as a mixture of two diastereomers, silybin A and silybin B, which are found in an approximately equimolar ratio. Both in vitro and animal research suggest that silibinin has hepatoprotective (antihepatotoxic) properties that protect liver cells against toxins. Silibinin has also demonstrated in vitro anti-cancer effects against human prostate adenocarcinoma cells, estrogen-dependent and -independent human breast carcinoma cells, human ectocervical carcinoma cells, human colon cancer cells, and both small and nonsmall human lung carcinoma cells.

Silibinin is a natural product found in Aspergillus iizukae, Silybum eburneum, and other organisms with data available.

Silymarin is a mixture of flavonolignans isolated from the milk thistle plant Silybum marianum. Silymarin may act as an antioxidant, protecting hepatic cells from chemotherapy-related free radical damage. This agent may also promote the growth of new hepatic cells. (NCI04)

The major active component of silymarin flavonoids extracted from seeds of the MILK THISTLE, Silybum marianum; it is used in the treatment of HEPATITIS; LIVER CIRRHOSIS; and CHEMICAL AND DRUG INDUCED LIVER INJURY, and has antineoplastic activity; silybins A and B are diastereomers.

Silybin (CAS 802918-57-6) is a highly purified, equimolar diastereomeric mixture of Silybin A and Silybin B, representing the primary bioactive flavonolignan extracted from Silybum marianum. Unlike crude silymarin extracts, which contain a variable matrix of secondary metabolites (e.g., silychristin, silydianin, taxifolin), this standardized A+B mixture offers ≥95.0% purity . It is the critical procurement choice for applications requiring strict stoichiometric control, such as the semi-synthesis of enhanced-bioavailability derivatives (e.g., silybin bis-hemisuccinate, 23-O-acyl conjugates) and as a primary reference standard for pharmacopeial compliance. Its well-defined molecular weight (482.44 g/mol) and consistent isomeric ratio ensure batch-to-batch reproducibility in both advanced hepatoprotective formulations and quantitative HPLC/LC-MS analytical workflows[1].

Research Fit

Flavonolignan probe — major silymarin constituent (50–70% of extract); diastereomeric mixture of silybin A and silybin B.

Diastereomer composition — approximately equimolar A/B ratio; requires characterized ratio for reproducible exposure.

Exposure context — low free-form oral exposure reported; formulation- and metabolism-dependent systemic levels.

Substituting the purified Silybin A+B mixture with generic silymarin extract introduces severe process liabilities, particularly in synthetic derivatization. Crude silymarin contains up to 30-40% non-silybin flavonolignans and polyphenols, which create intractable side-reactions during selective acylation or alkylation (e.g., at the C-3 or C-23 hydroxyl groups), drastically reducing the yield of target Active Pharmaceutical Ingredients (APIs) and complicating downstream purification . Conversely, procuring isolated, pure Silybin A or Silybin B is cost-prohibitive for large-scale synthesis and unnecessary for most biological applications, as the A+B mixture exhibits synergistic or equivalent efficacy in reactive oxygen species (ROS) scavenging and anti-fibrotic assays [1]. Therefore, the standardized A+B mixture is the only viable choice for reproducible, scalable semi-synthesis and precise biological benchmarking.

Substitution Risk

Chemoselective Derivatization Yield: Purified Silybin vs. Crude Extract

In the synthesis of enhanced-solubility derivatives like 3-O-palmitoyl-silybin or 23-O-acyl conjugates, utilizing the purified Silybin A+B mixture is critical for achieving high chemoselectivity and acceptable yields [1]. When crude silymarin is used, competitive esterification of secondary flavonolignans (e.g., silydianin, silychristin) reduces the target yield and requires complex chromatographic separation. Using the purified A+B mixture allows for direct, selective acylation with high conversion rates, avoiding the process bottleneck of mixed-ligand side products.

| Evidence Dimension | Target derivative yield and chemoselectivity |

| Target Compound Data | High selective yield of target 3-O- or 23-O-derivatives with simplified purification |

| Comparator Or Baseline | Crude Silymarin Extract (results in intractable mixed-ester side products) |

| Quantified Difference | Elimination of non-silybin side reactions, significantly increasing scalable API yield |

| Conditions | Lewis acid-catalyzed selective acylation (e.g., C-3 or C-23 hydroxyl targeting) |

Procuring the purified A+B mixture is mandatory for synthetic chemists to avoid prohibitive downstream purification costs during the scale-up of novel silybin derivatives.

Quantitative ROS Inhibition: Silybin (A+B) vs. Isolated Diastereomers

The Silybin A+B mixture demonstrates superior reactive oxygen species (ROS) inhibition compared to its isolated, highly expensive diastereomers [1]. Quantitative assays show that the A+B mixture achieves 99.5% ROS inhibition, significantly outperforming isolated Silybin A (68.7%) and Silybin B (74.0%). This demonstrates that the diastereomeric mixture is not only more cost-effective to procure but also functionally superior in neutralizing oxidative stress in hepatic models, likely due to synergistic stereochemical interactions.

| Evidence Dimension | Inhibition of Reactive Oxygen Species (ROS) |

| Target Compound Data | 99.5% ROS inhibition |

| Comparator Or Baseline | Isolated Silybin A (68.7%) and Silybin B (74.0%) |

| Quantified Difference | 25.5% to 30.8% absolute increase in ROS inhibition over single diastereomers |

| Conditions | In vitro cellular oxidative stress models |

Buyers can achieve maximum antioxidant efficacy using the standardized A+B mixture, avoiding the extreme cost premiums associated with procuring isolated Silybin A or B.

Antiviral Efficacy Benchmarking: Purified Silybin vs. Crude Silymarin

In assays measuring the inhibition of Hepatitis C Virus (HCV) infection, purified Silybin A+B mixture demonstrates potent antiviral activity that is diluted in crude silymarin extracts [1]. While silymarin requires higher overall concentrations to achieve similar effects due to the presence of inactive constituents (like silydianin and isosilychristin), the purified A+B mixture consistently inhibits viral RNA replication and NS5B polymerase activity at lower active concentrations.

| Evidence Dimension | Inhibition of HCV RNA replication |

| Target Compound Data | Potent inhibition at standardized concentrations (e.g., >15 µM for JFH-1) |

| Comparator Or Baseline | Crude Silymarin (contains inactive components, diluting specific activity) |

| Quantified Difference | Higher specific antiviral potency per milligram of procured material |

| Conditions | Huh7 human hepatoma cells infected with JFH-1 HCV strain |

For pharmacological benchmarking and antiviral assay development, the purified A+B mixture provides a concentrated, reproducible response without matrix interference.

Chromatographic Baseline Stability for Pharmacopeial Compliance

As a primary reference standard, Silybin A+B mixture provides absolute purity metrics essential for the quality control of milk thistle-derived products . Utilizing a certified A+B mixture with ≥95.0% HPLC purity ensures precise calibration curves for both diastereomers simultaneously. Using generic silymarin as a standard fails to resolve the exact A:B ratio, leading to compliance failures in quantitative assays governed by pharmacopeial monographs.

| Evidence Dimension | Calibration precision for HPLC/LC-MS |

| Target Compound Data | Certified absolute purity (≥95.0%) with defined A:B isomer ratio |

| Comparator Or Baseline | Crude Silymarin Extract (undefined, variable isomer ratios) |

| Quantified Difference | Enables exact stoichiometric quantification of active flavonolignans |

| Conditions | Pharmacopeial HPLC-DAD or LC-MS/MS analytical workflows |

Procurement of this specific CAS as a primary reference standard is technically required for the batch release and QA/QC of silymarin-based commercial products.

Semi-Synthesis of Advanced Hepatoprotective APIs

Silybin A+B is the required starting material for synthesizing high-bioavailability derivatives (e.g., silybin bis-hemisuccinate, 23-O-acyl, or sulfur-containing derivatives) where crude extracts would cause intractable side reactions and low yields [1].

Primary Analytical Reference Standards

Essential for QA/QC laboratories conducting HPLC/LC-MS quantification of milk thistle extracts, dietary supplements, and phytopharmaceuticals, ensuring compliance with strict pharmacopeial monographs through a guaranteed isomer ratio .

In Vitro Hepatic and Antiviral Assay Development

The optimal test compound for evaluating ROS inhibition, anti-fibrotic mechanisms, and HCV replication inhibition, providing a standardized baseline without the confounding variables of crude plant matrices [2].

Application Fit Matrix

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Drug Indication

Therapeutic Uses

EXPL THER A 2012 clinical trial, cofunded by NCCAM and the National Institute of Diabetes and Digestive and Kidney Diseases, showed that two higher-than-usual doses of silymarin were no better than placebo for chronic hepatitis C in people who had not responded to standard antiviral treatment.

EXPL THER ...laboratory studies suggested that milk thistle may benefit the liver by protecting and promoting the growth of liver cells, fighting oxidation (a chemical process that can damage cells), and inhibiting inflammation. However, results from small clinical trials of milk thistle for liver diseases have been mixed, and two rigorously designed studies found no benefit.

EXPL THER Silymarin has been used in pregnant women who have a bile blockage in the liver, with no toxic effects to the patient or fetus. Silymarin have also been given to children intravenously for mushroom poisoning.

For more Therapeutic Uses (Complete) data for Milk Thistle Extract (16 total), please visit the HSDB record page.

Metabolism Metabolites

Associated Chemicals

Wikipedia

Drug Warnings

Milk thistle can produce allergic reactions, which tend to be more common among people who are allergic to plants in the same family (for example, ragweed, chrysanthemum, marigold, and daisy).

In clinical trials, milk thistle appears to be well tolerated in recommended doses. Occasionally, people report various gastrointestinal side effects.

Use Classification

Methods of Manufacturing

Silymarin, which can be extracted from the seeds (fruit) of the milk thistle plant, is believed to be the biologically active part of the herb. The seeds are used to prepare capsules, extracts, powders, and tinctures

General Manufacturing Information

The medicinal ingredient found in milk thistle is silymarin, an extract of milk thistle seeds. It is an antioxidant that protects against cell damage. Silymarin contains 4 compounds: silybin (the most active), isosilybin, silychristin, and silydianin. Most research has studied silymarin or its major compound silybin, instead of the plant in its whole form.

Storage Conditions

Interactions

Pretreatment with silymarin and silybin gives 100% protection against mushroom poisoning in experimental animals.

Antagonizes phentolamine and yohimbine.

Milk thistle (Silybum marianum) has been used in humans for the treatment of liver disease because of its antioxidant properties and its ability to stabilize cell membranes and regulate cell permeability. To investigate possible hepatoprotective effects in birds, standardized extracts (80%) of silymarin from milk thistle were tested in white Carneaux pigeons (Columba livia). Pigeons were separated into 3 groups and fed diets formulated to provide milk thistle at a level of 0, 10, or 100 mg/kg body weight per day. After acclimation, the birds were challenged with B1 aflatoxin (3 mg/kg body weight for 2 consecutive days) by oral gavage. Liver function then was assessed by hematologic testing and plasma biochemical analysis, liver histopathology, and hepatobiliary scintigraphy. Results of histopathology and hepatobiliary scintigraphy showed no protective effects from milk-thistle administration. Aflatoxin challenge resulted in hepatic inflammation and necrosis, biliary-duct hyperplasia, and lymphocyte infiltration. All hepatobiliary scintigraphy elements increased significantly after aflatoxin challenge. Bile acid levels and plasma enzyme concentrations of aspartate aminotransferase, lactate dehydrogenase, alanine aminotransferase, and creatine phosphokinase all increased after aflatoxin exposure and were mostly unchanged with consumption of milk thistle. Only birds fed 10 mg/kg body weight milk thistle showed significant reductions in lactate dehydrogenase, alanine aminotransferase, and creatine phosphokinase concentrations after aflatoxin exposure. Our results show that consumption of milk thistle is not associated with hepatoprotective effects against acute B1 aflatoxin exposure in pigeons.

For more Interactions (Complete) data for Milk Thistle Extract (24 total), please visit the HSDB record page.

Explore Compound Types